
2-Cloroacetato de 3-azetidinil
Descripción general
Descripción
3-Azetidinyl 2-chloroacetate is a chemical compound with the molecular formula C5H8ClNO2 . It is a member of the azetidines family, which are four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines, including 3-Azetidinyl 2-chloroacetate, can be synthesized through various methods. One of the most significant developments in recent years includes the invention of new [2+2] cycloaddition reactions for azetidine synthesis . Another method involves the transition-metal-free single-electron transfer reaction for the C-N σ bond cleavage of N -acylazetidines .Molecular Structure Analysis
The molecular structure of 3-Azetidinyl 2-chloroacetate consists of a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, making the ring significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines, including 3-Azetidinyl 2-chloroacetate, exhibit unique reactivity that can be triggered under appropriate reaction conditions. This reactivity is driven by the considerable ring strain inherent in the azetidine structure . For instance, photolabile coumarins with azetidinyl substitution have shown improved efficiency in photochemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azetidinyl 2-chloroacetate include its molecular formula (C5H8ClNO2), average mass (149.576 Da), and monoisotopic mass (149.024353 Da) .Aplicaciones Científicas De Investigación
Investigación Fotoquímica
“2-Cloroacetato de 3-azetidinil” puede ser utilizado en estudios fotoquímicos debido a la naturaleza fotolábil de los compuestos azetidinil. Los investigadores pueden controlar las reacciones fotoinducidas ajustando parámetros como los máximos de absorción y la selectividad de la reacción, lo que es crítico en la fotoquímica .
Síntesis de Azetidinas
Este compuesto podría estar involucrado en la síntesis de azetidinas, que son anillos de cuatro miembros que contienen nitrógeno. Se han desarrollado nuevas reacciones de cicloadición [2+2] para la síntesis de azetidinas, y “this compound” podría desempeñar un papel en estos procesos .
Azetidinas Metaladas
Las azetidinas metaladas tienen diversas aplicaciones, y “this compound” podría utilizarse para preparar azetidinas metaladas que son intermediarios importantes en la síntesis orgánica .
Funcionalización C(sp³)–H
El compuesto podría utilizarse en procesos de funcionalización C(sp³)–H debido a su potencial reactividad, contribuyendo a la funcionalización práctica de los enlaces carbono-hidrógeno .
Apertura con Nucleófilos de Carbono
Las azetidinas se pueden abrir fácilmente con nucleófilos de carbono. “this compound” podría utilizarse en reacciones donde el anillo de azetidina se abre para introducir nuevos grupos funcionales .
Síntesis de Polímeros
La aplicación de azetidinas en la síntesis de polímeros es otro uso potencial para “this compound”, donde puede contribuir al desarrollo de nuevos materiales poliméricos .
Mecanismo De Acción
Direcciones Futuras
Azetidines, including 3-Azetidinyl 2-chloroacetate, continue to attract major attention in organic synthesis due to their unique properties and potential applications. Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .
Propiedades
IUPAC Name |
azetidin-3-yl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-1-5(8)9-4-2-7-3-4/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQAQBITYJTIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


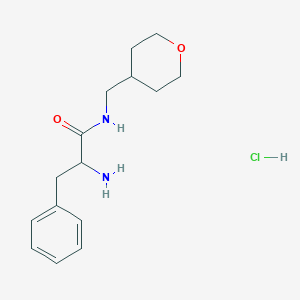
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)

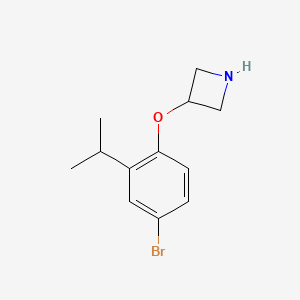
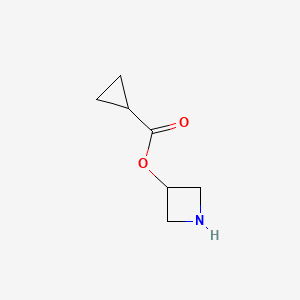

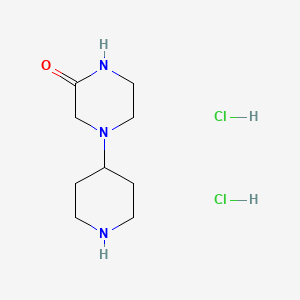
![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)
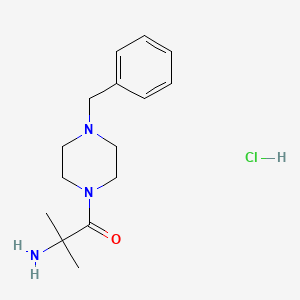
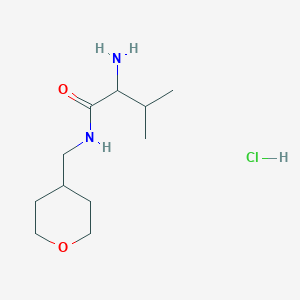
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)


